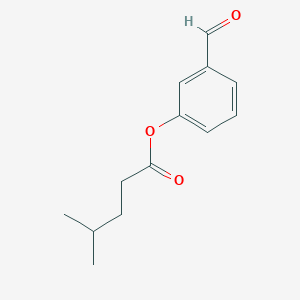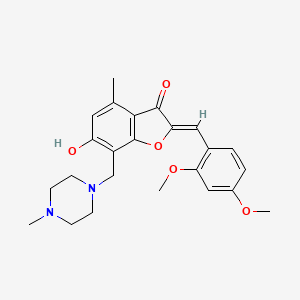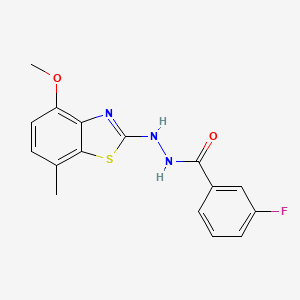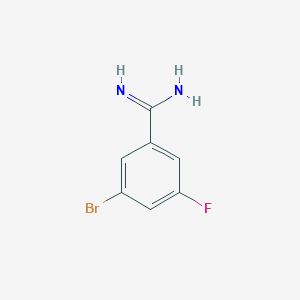
(3-Formylphenyl) 4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Formylphenyl) 4-methylpentanoate, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMP is a derivative of 4-methylpentanoic acid and is synthesized through a multi-step process.
科学的研究の応用
(3-Formylphenyl) 4-methylpentanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (3-Formylphenyl) 4-methylpentanoate has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential as an antifungal and antibacterial agent. In organic synthesis, (3-Formylphenyl) 4-methylpentanoate has been used as a building block for the synthesis of various compounds. In materials science, (3-Formylphenyl) 4-methylpentanoate has been used to prepare metal-organic frameworks and other porous materials.
作用機序
The mechanism of action of (3-Formylphenyl) 4-methylpentanoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, (3-Formylphenyl) 4-methylpentanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (3-Formylphenyl) 4-methylpentanoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
(3-Formylphenyl) 4-methylpentanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (3-Formylphenyl) 4-methylpentanoate inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that (3-Formylphenyl) 4-methylpentanoate reduces inflammation and tumor growth in animal models. (3-Formylphenyl) 4-methylpentanoate has also been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
(3-Formylphenyl) 4-methylpentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. (3-Formylphenyl) 4-methylpentanoate has also been extensively studied, and its biological effects are well characterized. However, (3-Formylphenyl) 4-methylpentanoate has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. (3-Formylphenyl) 4-methylpentanoate also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of (3-Formylphenyl) 4-methylpentanoate. One potential area of research is the development of (3-Formylphenyl) 4-methylpentanoate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of (3-Formylphenyl) 4-methylpentanoate derivatives with improved solubility and pharmacokinetic properties. (3-Formylphenyl) 4-methylpentanoate could also be used as a building block for the synthesis of novel materials with unique properties. Overall, (3-Formylphenyl) 4-methylpentanoate is a promising compound with significant potential for scientific research and applications.
合成法
The synthesis of (3-Formylphenyl) 4-methylpentanoate involves several steps, including the reaction of 4-methylpentanoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-formylphenol in the presence of a base to form (3-Formylphenyl) 4-methylpentanoate. The final product is purified through column chromatography. The yield of (3-Formylphenyl) 4-methylpentanoate is approximately 60-70%, making it a relatively efficient synthesis method.
特性
IUPAC Name |
(3-formylphenyl) 4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(2)6-7-13(15)16-12-5-3-4-11(8-12)9-14/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGWQSPUOOTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1=CC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404003 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2894748.png)
![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)
![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)


![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2894757.png)
![Ethyl 4-oxo-5-(thiophene-2-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894758.png)
![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2894760.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2894762.png)
![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)
![2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2894769.png)
![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)